molecular formula C19H19N3O3 B7699518 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide

Cat. No.: B7699518
M. Wt: 337.4 g/mol
InChI Key: XSLIWISNIGCKAQ-UHFFFAOYSA-N
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Description

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxybenzohydrazide with phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The phenylbutanamide moiety can contribute to the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one
  • 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
  • Thiadiazole derivatives

Uniqueness

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring is a versatile scaffold that can interact with various biological targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-10-5-7-14(13-16)19-21-18(25-22-19)12-6-11-17(23)20-15-8-3-2-4-9-15/h2-5,7-10,13H,6,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLIWISNIGCKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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